Methyllycaconitine is classified as a norditerpenoid alkaloid. It is primarily sourced from various species of the Delphinium genus, which are known for their toxic properties attributed to these alkaloids. The compound's full chemical name is [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate, with a CAS number of 351344-10-0 .
The synthesis of methyllycaconitine involves several steps that typically include the extraction of the alkaloid from plant sources followed by purification processes. For instance, one method involves using long-column chromatography to isolate methyllycaconitine from Delphinium ajacis seeds. The extracted compound can then be stabilized as its citrate salt through crystallization processes .
In laboratory settings, various analogs of methyllycaconitine have been synthesized to explore structure-activity relationships. A notable synthesis route includes the conversion of succinic acids into corresponding anhydrides, which are then reacted with anthranilic acid to yield substituted methyllycaconitines .
Methyllycaconitine citrate has a complex molecular structure characterized by multiple functional groups including methoxy and hydroxyl groups. The molecular formula is C₃₇H₅₀N₂O₁₀·C₆H₈O₇ with a molecular weight of approximately 874.93 g/mol .
The structural representation includes:
Methyllycaconitine primarily acts as an antagonist at nicotinic acetylcholine receptors, particularly the alpha-7 subtype. Its binding affinity is notably high (Ki = 1.4 nM), indicating strong inhibitory potential against receptor activation .
In biochemical assays, methyllycaconitine has been shown to inhibit receptor-mediated responses in neuronal systems, thereby reducing synaptic efficacy and blocking neuromuscular transmission . The compound's mechanism involves competitive inhibition at the receptor site.
The mechanism of action for methyllycaconitine centers on its ability to bind selectively to alpha-7 nicotinic acetylcholine receptors. Upon binding, it prevents acetylcholine from activating these receptors, leading to decreased neurotransmission in areas such as the hippocampus and striatum. This antagonistic action can modulate synaptic plasticity and has implications for cognitive processes like memory acquisition .
Research indicates that low doses of methyllycaconitine can paradoxically enhance glutamate release under certain conditions, suggesting a complex role in synaptic modulation beyond simple antagonism .
Methyllycaconitine citrate appears as a white crystalline solid with high purity (>95%) . It is soluble in water and dimethyl sulfoxide (DMSO), making it suitable for various experimental applications.
Key physical properties include:
Chemical properties:
Methyllycaconitine citrate is widely used in neuroscience research as a selective antagonist for alpha-7 nicotinic acetylcholine receptors. Its applications include:
Additionally, it has been utilized in studies examining drug-induced neurotoxicity and protective mechanisms against substances like methamphetamine .
Methyllycaconitine citrate binds with high affinity (Ki = 1.4 nM) to the orthosteric agonist-binding site of α7 nicotinic acetylcholine receptors, competitively inhibiting acetylcholine activation. This site resides at the subunit interface of the homopentameric receptor, where the anthranilate ester moiety of methyllycaconitine citrate engages in critical interactions with loop C residues in the extracellular domain [8] [9]. Specifically, crystallographic studies reveal that the N-phenyl succinimide group of methyllycaconitine citrate nests within a hydrophobic pocket formed by serine-92, methionine-122, lysine-141, glutamine-184, and aspartate-195 from the principal subunit face, while glutamine-36 and serine-165 from the complementary subunit face contribute to binding stability [9]. The tertiary amine of methyllycaconitine citrate forms a cation-π interaction with tryptophan-148, analogous to acetylcholine binding but with higher steric constraint that prevents channel gating [8]. Mutation of aspartate-101 in the extracellular vestibule significantly reduces methyllycaconitine citrate efficacy, confirming its role in binding stabilization [6].
Table 1: Molecular Interactions of Methyllycaconitine Citrate at α7 Nicotinic Acetylcholine Receptors
Receptor Domain | Amino Acid Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Principal face | Serine-92, Methionine-122, Lysine-141, Glutamine-184, Aspartate-195 | Hydrophobic pocket | Anchors N-phenyl succinimide moiety |
Complementary face | Glutamine-36, Serine-165 | Hydrogen bonding | Stabilizes ester linkage |
Loop C region | Tryptophan-148 | Cation-π interaction | Blocks agonist-induced gating |
Extracellular vestibule | Aspartate-101 | Electrostatic | Binding affinity modulation |
Methyllycaconitine citrate exhibits >1,000-fold selectivity for α7 nicotinic acetylcholine receptors over α4β2 subtypes in radioligand binding assays, though electrophysiological studies reveal nuanced subtype discrimination. At α4β2 nicotinic acetylcholine receptors, methyllycaconitine citrate demonstrates non-competitive inhibition with IC₅₀ values of 7.15 μM for (α4)₂(β2)₃ and 4.66 μM for (α4)₃(β2)₂ stoichiometries, indicating preferential interaction with the α4-α4 binding interface [3] [10]. This differential activity stems from structural variations in the complementary subunit: α4β2 nicotinic acetylcholine receptors lack key aromatic residues (e.g., tryptophan-148) crucial for methyllycaconitine citrate binding at α7 nicotinic acetylcholine receptors [8]. At α6β2 nicotinic acetylcholine receptors, methyllycaconitine citrate inhibits acetylcholine-evoked currents with IC₅₀ ~40 nM, indicating moderate selectivity over α4β2 but lower than α7 [4]. The selectivity profile derives from methyllycaconitine citrate's rigid molecular architecture, which optimally complements the larger orthosteric pocket and unique loop C conformation of α7 nicotinic acetylcholine receptors versus heteromeric subtypes [9] [10].
Table 2: Methyllycaconitine Citrate Selectivity Across Nicotinic Acetylcholine Receptor Subtypes
Receptor Subtype | IC₅₀ (Electrophysiology) | Inhibition Mechanism | Key Structural Determinants |
---|---|---|---|
α7 homomeric | 1.4 - 11.2 nM | Competitive | Tryptophan-148, Aspartate-101 |
α4β2 (α4)₃(β2)₂ | 4.66 μM | Non-competitive | α4-α4 interface residues |
α4β2 (α4)₂(β2)₃ | 7.15 - 21.1 μM | Mixed | α4-β2 interface residues |
α6β2 | ~40 nM | Undetermined | α6-specific loop E residues |
Although methyllycaconitine citrate primarily acts as an orthosteric antagonist at α7 nicotinic acetylcholine receptors, it exhibits concentration-dependent allosteric interactions with type II positive allosteric modulators. Co-application with PNU-120596—a positive allosteric modulator that binds transmembrane sites—paradoxically reduces methyllycaconitine citrate efficacy by stabilizing receptor conformations resistant to channel blockade [1] [6]. Picomolar methyllycaconitine citrate concentrations potentiate α7 nicotinic acetylcholine receptor responses in hippocampal neurons, suggesting biphasic modulation where sub-saturational binding enhances agonist sensitivity [5]. Kinetic analyses reveal methyllycaconitine citrate dissociates from α7 nicotinic acetylcholine receptors 50-fold slower than acetylcholine (τ = 15 minutes versus 20 ms), explaining its insurmountable antagonism despite competitive binding [8]. This prolonged binding is attributed to deep penetration of its anthranilate ester into the vestibule region, creating additional hydrophobic contacts absent in smaller antagonists [9].
Methyllycaconitine citrate inhibits α7 nicotinic acetylcholine receptor-mediated currents independently of membrane potential, contrasting voltage-sensitive channel blockers like mecamylamine. This voltage independence was demonstrated by consistent inhibition across holding potentials from -100 mV to +50 mV in hippocampal slice recordings [5] [8]. The molecular basis involves extracellular binding distal to the transmembrane electric field, preventing direct occlusion of the ion pore. Consequently, methyllycaconitine citrate preferentially affects synaptic over extrasynaptic α7 nicotinic acetylcholine receptors by competing with acetylcholine during quantal release without altering channel conductance properties [8]. In striatal microcircuits, 20 nM methyllycaconitine citrate abolishes nicotine-evoked glutamate release without affecting GABAergic transmission, confirming subtype-specific synaptic blockade [7]. This voltage-independent profile enables precise pharmacological dissection of α7 nicotinic acetylcholine receptor contributions to synaptic plasticity without perturbing voltage-gated ion channels [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1